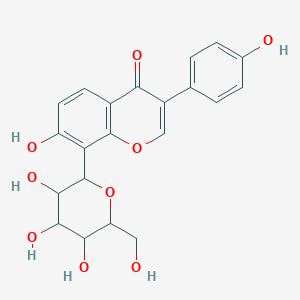
Puerarin
描述
葛根素是一种天然存在的异黄酮苷,主要存在于葛根(Pueraria lobata)的根部。它在传统中药中已被使用了几百年,用于治疗各种疾病,包括发烧、疼痛和心血管疾病。 葛根素以其抗氧化、抗炎和神经保护特性而闻名,使其成为现代药理学研究中备受关注的化合物 .
准备方法
合成路线和反应条件: 葛根素可以通过多种方法合成,包括:
溶剂提取: 该方法涉及使用乙醇或甲醇等溶剂从葛根中提取葛根素。
超声提取: 该技术利用超声波来提高葛根素的提取效率。
酶辅助提取: 酶用于分解植物细胞壁,促进葛根素的释放。
微波辅助提取: 微波能量用于加热溶剂和植物材料,提高提取率.
工业生产方法: 在工业环境中,葛根素通常使用大规模提取方法生产,例如:
乳化溶剂蒸发法: 该方法涉及创建葛根素的纳米乳液,然后进行溶剂蒸发和冷冻干燥以获得葛根素纳米颗粒.
化学反应分析
葛根素会发生各种化学反应,包括:
氧化: 葛根素可以被氧化形成不同的代谢产物,这些代谢产物可能具有不同的生物活性。
还原: 还原反应可以改变葛根素的结构,可能会改变其药理特性。
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化锂铝。
取代试剂: 卤素,烷基化试剂。
主要形成的产物:
氧化产物: 各种氧化的代谢产物。
还原产物: 葛根素的还原形式。
取代产物: 具有取代官能团的衍生物.
科学研究应用
葛根素在科学研究中具有广泛的应用,包括:
化学: 用作分析化学中研究异黄酮的参考化合物。
生物学: 研究其对细胞过程的影响,包括凋亡和细胞增殖。
医学: 探索其在治疗心血管疾病、神经退行性疾病、骨质疏松症和糖尿病方面的潜力。
作用机制
葛根素通过多种分子靶点和途径发挥其作用,包括:
MAPK 途径: 调节丝裂原活化蛋白激酶途径,影响细胞生长和分化。
AMPK 途径: 激活腺苷单磷酸活化蛋白激酶途径,影响能量代谢。
NF-κB 途径: 抑制活化的 B 细胞核因子 kappa 轻链增强子途径,减少炎症。
mTOR 途径: 调节雷帕霉素的机械靶点途径,影响细胞生长和增殖
相似化合物的比较
葛根素通常与其他异黄酮进行比较,例如:
大豆异黄酮: 另一种存在于葛根和大豆中的异黄酮,以其雌激素活性而闻名。
染料木黄酮: 一种具有抗氧化和抗癌特性的异黄酮,常见于大豆制品。
生物黄酮 A: 一种具有抗炎和抗癌作用的异黄酮,存在于红三叶草和其他植物中。
葛根素的独特之处:
更高的生物利用度: 与其他异黄酮相比,葛根素具有更好的生物利用度,使其在治疗应用中更有效。
多种药理作用: 葛根素表现出更广泛的生物活性,包括神经保护、心脏保护和抗炎作用
属性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAFJYKMMKDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-99-0 | |
| Record name | 4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-7-hydroxy-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol](/img/structure/B7819473.png)
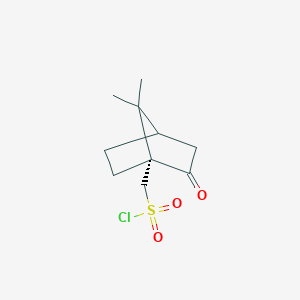
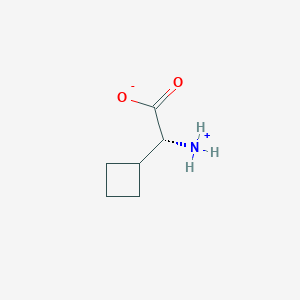


![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one](/img/structure/B7819516.png)
![methyl (1R,2S,9R,10R,11S,14S,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7819518.png)
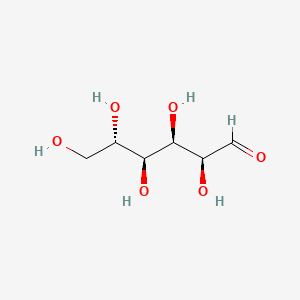

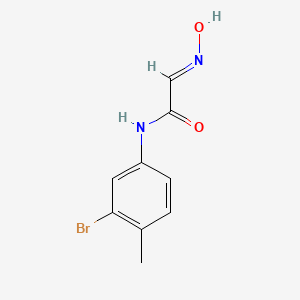
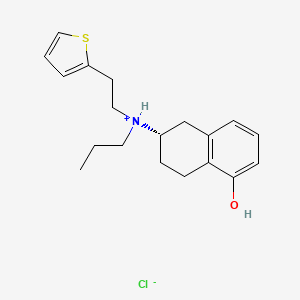
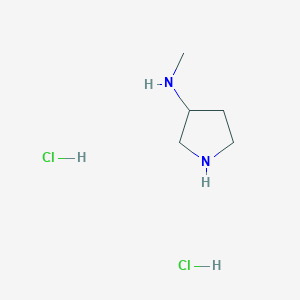
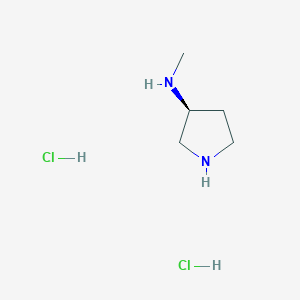
![2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride](/img/structure/B7819574.png)
